6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Historical Context of Heterocyclic Compound Development
The development of heterocyclic chemistry traces its origins to the early nineteenth century, marking a pivotal period in the evolution of organic chemistry as a distinct scientific discipline. The foundational work in this field began in 1818 when Brugnatelli successfully isolated alloxan from uric acid, representing one of the earliest documented discoveries of a heterocyclic compound. This breakthrough established the precedent for subsequent investigations into nitrogen-containing cyclic structures that would eventually lead to the identification and characterization of triazolopyrimidine derivatives.
The progression of heterocyclic chemistry continued throughout the nineteenth century with several landmark discoveries that shaped our understanding of these important molecular structures. In 1832, Dobereiner demonstrated the production of furan compounds through the treatment of starch with sulfuric acid, while Runge's work in 1834 led to the isolation of pyrrole through dry distillation processes. These early achievements established the methodological foundations for synthesizing and studying heterocyclic compounds, paving the way for more sophisticated investigations into complex bicyclic systems like triazolopyrimidines.
The transition into the twentieth century witnessed accelerated development in heterocyclic chemistry, with Friedlander's work around 1906 revolutionizing the agricultural industry through the synthetic production of indigo dye. This achievement demonstrated the practical applications of heterocyclic compounds beyond academic research, establishing their commercial and industrial significance. The discovery of petroleum origins through the isolation of chlorophyll compounds from natural oil in 1936 by Tribe further expanded the scope of heterocyclic chemistry into environmental and energy-related applications.
A significant milestone in the field occurred in 1951 with the introduction of Chargaff's rule, which highlighted the crucial role of heterocyclic chemistry in genetic coding through purine and pyrimidine bases. This development established the fundamental importance of heterocyclic compounds in biological systems and provided the theoretical framework for understanding the structure-activity relationships that govern the behavior of triazolopyrimidine derivatives. The recognition that heterocyclic compounds constitute more than half of all known chemical compounds, with approximately 59% of United States Food and Drug Administration approved drugs containing nitrogen heterocycles, underscores their continuing relevance in modern pharmaceutical research.
Significance of Substituent Effects on Triazolopyrimidine Scaffolds
The influence of substituent patterns on triazolopyrimidine scaffolds represents a critical aspect of structure-activity relationship studies, determining both the pharmacological properties and synthetic accessibility of these compounds. Systematic investigations have revealed that modifications at specific positions of the triazolopyrimidine core can dramatically alter biological activity, selectivity profiles, and physicochemical properties. The strategic placement of alkyl groups, such as the ethyl and methyl substituents found in 6-Ethyl-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine, plays a fundamental role in optimizing molecular interactions with biological targets.
Research studies focusing on structure-guided lead optimization have demonstrated that substituent effects at the C2 position of triazolopyrimidine ring systems can significantly impact binding affinity and selectivity. The incorporation of various functional groups at this position has been shown to influence hydrophobic interactions with target enzymes, while electronic effects from electron-withdrawing or electron-donating substituents can modulate the electron density distribution across the heterocyclic framework. These electronic modifications affect the desolvation energy required for protein-ligand interactions, ultimately determining the overall binding efficiency and biological activity.
The specific substitution pattern observed in 6-Ethyl-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine reflects optimized structure-activity relationships that have been identified through extensive medicinal chemistry campaigns. The presence of methyl groups at positions 5 and 7 provides favorable hydrophobic interactions while maintaining appropriate molecular size and lipophilicity characteristics. The ethyl substituent at position 6 contributes additional hydrophobic surface area and may influence the overall conformational preferences of the molecule, affecting its ability to adopt bioactive conformations when interacting with target proteins.
Comparative analysis of triazolopyrimidine derivatives has revealed that alkyl substituents at positions 5 and 7 play critical roles in determining oral bioactivity and receptor selectivity. Studies examining the structure-activity relationships of related compounds have shown that specific combinations of alkyl groups can enhance binding affinity for particular receptor subtypes while reducing off-target interactions. The importance of these substituent effects extends beyond simple hydrophobic interactions, encompassing considerations of molecular flexibility, conformational entropy, and the geometric complementarity between ligands and their biological targets.
Table 1: Structural Features and Properties of Key Triazolopyrimidine Derivatives
| Position | Substituent | Effect on Activity | Molecular Interaction |
|---|---|---|---|
| 2 | Amino | Enhanced hydrogen bonding | Receptor specificity |
| 5 | Methyl | Hydrophobic interactions | Binding affinity |
| 6 | Ethyl | Conformational control | Target selectivity |
| 7 | Methyl | Lipophilicity optimization | Membrane permeability |
The investigation of substituent effects has also revealed the importance of electronic considerations in triazolopyrimidine design. The electron-withdrawing or electron-donating properties of various substituents can influence the electronic distribution across the bicyclic system, affecting both the chemical reactivity and biological activity of these compounds. Studies examining the mechanism of action for triazolopyrimidine derivatives have shown that electronic effects can modulate their ability to interact with specific enzyme active sites or receptor binding domains, providing opportunities for fine-tuning selectivity profiles through strategic substituent modifications.
Table 2: Electronic and Steric Effects of Substituents in Triazolopyrimidine Derivatives
| Substituent Type | Electronic Effect | Steric Impact | Biological Consequence |
|---|---|---|---|
| Alkyl groups | Electron donating | Moderate bulk | Enhanced lipophilicity |
| Amino groups | Mixed electronic | Minimal steric | Hydrogen bonding capability |
| Aromatic rings | Variable electronic | High steric | π-π interactions |
| Halogen atoms | Electron withdrawing | Variable bulk | Halogen bonding |
Research findings have consistently demonstrated that the careful optimization of substituent patterns in triazolopyrimidine derivatives can lead to compounds with improved pharmacological profiles and enhanced therapeutic potential. The systematic investigation of these structure-activity relationships continues to provide valuable insights for the design of next-generation triazolopyrimidine-based therapeutics, with compounds like 6-Ethyl-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine serving as important examples of successful molecular optimization strategies.
Properties
IUPAC Name |
6-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-4-7-5(2)11-9-12-8(10)13-14(9)6(7)3/h4H2,1-3H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSYEDVPQDONMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=NC(=N2)N)N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189504 | |
| Record name | 6-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924868-96-2 | |
| Record name | 6-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This process typically requires the use of specific reagents and conditions to facilitate the cyclization reaction . Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in larger quantities.
Chemical Reactions Analysis
6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure allows it to interact with biological systems effectively. The following are key applications in medicinal chemistry:
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A study highlighted the synthesis of thieno[2,3-d]triazolo[1,5-a]pyrimidines and their cytotoxic effects against various cancer cell lines (e.g., MCF-7) . The findings suggest that 6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine could be a potential lead compound for developing new anticancer agents.
Antimicrobial Properties
The triazolo-pyrimidine scaffold has been explored for its antimicrobial activity. Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi. The ability to modify substituents on the triazole ring allows for the optimization of antimicrobial efficacy .
Neuroprotective Effects
Some studies have suggested that triazolo-pyrimidine derivatives may possess neuroprotective properties. These compounds could potentially be developed into treatments for neurodegenerative diseases by modulating pathways involved in neuronal survival and function .
Case Studies
Several case studies have documented the efficacy of triazolo-pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its binding to these targets, which can result in changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key derivatives:
Biological Activity
6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 924868-96-2) is a compound belonging to the class of triazolo-pyrimidines, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula: C₉H₁₃N₅
- Molecular Weight: 191.23 g/mol
- PubChem CID: 18526096
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the heterocyclization of various precursors. The compound can be synthesized through a reaction involving aldehydes and β-dicarbonyl compounds in the presence of 3-alkylthio-5-amino-1,2,4-triazoles .
Antimicrobial Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. Specifically, compounds within this class have demonstrated narrow-spectrum antibacterial activity against Enterococcus faecium, a pathogen often associated with increased resistance in clinical settings. The compound was part of a broader study that evaluated various analogs for their effectiveness against the ESKAPE panel of bacteria, highlighting its potential as an antibacterial agent .
Antiproliferative Effects
In vitro studies have shown that certain derivatives of triazolo[1,5-a]pyrimidines possess antiproliferative effects against cancer cell lines. For example:
- Compound 3d , a derivative closely related to our compound of interest, exhibited IC values ranging from 0.38 to 0.43 μM against several cancer cell lines including HeLa and A549 cells. This suggests a strong potential for these compounds in cancer therapy due to their ability to inhibit cell proliferation effectively .
The mechanism by which these compounds exert their biological effects often involves the inhibition of critical cellular processes such as tubulin polymerization. For instance, studies have shown that modifications at specific positions on the triazolo-pyrimidine scaffold can significantly enhance antiproliferative activity by promoting G2/M phase arrest in the cell cycle .
Study 1: Antibacterial Activity
A study conducted on various triazolo[1,5-a]pyrimidine derivatives demonstrated that this compound showed promising results against E. faecium. The research utilized a combination of in vitro assays to establish minimum inhibitory concentrations (MICs) and further elucidated the structure-activity relationship (SAR) which could guide future drug development efforts targeting resistant bacterial strains .
Study 2: Cancer Cell Line Testing
Another significant investigation focused on the antiproliferative properties of triazolo-pyrimidine derivatives against various cancer cell lines. The study found that specific modifications in the molecular structure led to enhanced activity against HeLa cells compared to standard chemotherapeutics. The findings suggested that further exploration into structural modifications could yield more potent anticancer agents derived from this scaffold .
Data Summary
Q & A
Q. What are the established synthetic routes for 6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?
The synthesis typically involves cyclization of 3-amino-1,2,4-triazole derivatives with β-oxo esters or α,β-unsaturated ketones. For example:
- Method A : Reacting 3-aminotriazole with diethyl ethoxymethylenemalonate under reflux in acetic acid yields triazolopyrimidine carboxylates, which can be further modified .
- Method B : Substituted amines can be introduced via nucleophilic substitution. Ethanol is commonly used as a solvent, with reactions heated to 60–100°C for 3–72 hours, followed by purification via column chromatography .
Q. How is the crystal structure of triazolopyrimidines determined experimentally?
X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Using APEX2 or similar diffractometers to measure reflections .
- Structure Refinement : Software like SHELXL2014 refines atomic positions based on diffraction data .
- Validation : Hydrogen bonding and π-π stacking interactions are analyzed to confirm molecular packing .
Q. What spectroscopic techniques are used to characterize triazolopyrimidine derivatives?
- 1H NMR : Identifies substituents via chemical shifts (e.g., methyl groups at δ ~2.45–2.56 ppm, aromatic protons at δ ~6.80 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 164.0932 for 5,7-dimethyl derivatives) .
Advanced Research Questions
Q. How can researchers optimize synthesis yields of triazolopyrimidine derivatives?
Critical factors include:
- Reaction Temperature : Higher temperatures (100°C vs. 60°C) reduce reaction times but may increase side products .
- Solvent Choice : Ethanol promotes solubility of intermediates, while light petroleum aids in precipitation during purification .
- Catalysts : Glacial acetic acid accelerates cyclization in Method A, achieving yields up to 81% .
Q. How do substituent variations impact biological activity in triazolopyrimidines?
- Ethyl/Methyl Groups : 5,7-Dimethyl derivatives exhibit herbicidal activity by inhibiting plant growth enzymes .
- Sulfonyl/Sulfur Modifications : Adding sulfanylmethyl groups enhances binding to bromodomains (e.g., BRD4 inhibitors in cancer research) .
- Aromatic Substituents : Phenyl or furan groups improve pharmacokinetic properties, as seen in adenosine A2A receptor antagonists .
Q. How can contradictions in spectral data be resolved during structural elucidation?
- Cross-Validation : Compare NMR data with X-ray crystallography results. For example, methyl group positions in 5,7-dimethyl derivatives were confirmed via both techniques .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR shifts to validate experimental observations .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
